molecular formula C11H12N4O3 B6151095 1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1551328-26-7

1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6151095
CAS No.: 1551328-26-7
M. Wt: 248.2
InChI Key:
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Description

1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-methoxy-6-methylpyridine, is subjected to a series of reactions to introduce the necessary functional groups.

    Triazole Ring Formation: The pyridine derivative undergoes a cyclization reaction with an appropriate azide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • 1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate
  • 1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxaldehyde

Uniqueness

1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and carboxylic acid group make it a versatile compound for various applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1551328-26-7

Molecular Formula

C11H12N4O3

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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